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Cat. No.: B10800973 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibition of Calcium

Release-Activated Calcium (CRAC) channels by YM-58790 with genetic knockdown of the key

CRAC channel components, STIM1 and ORAI1. The data presented herein supports the

validation of YM-58790 as a specific inhibitor of the CRAC-mediated signaling pathway.

Introduction
Store-Operated Calcium Entry (SOCE) is a crucial signaling mechanism in various cell types,

regulating a multitude of physiological processes. The primary molecular players in SOCE are

the endoplasmic reticulum (ER) Ca2+ sensor, Stromal Interaction Molecule 1 (STIM1), and the

pore-forming subunit of the CRAC channel, ORAI1. Depletion of ER Ca2+ stores triggers

STIM1 oligomerization and translocation to ER-plasma membrane junctions, where it activates

ORAI1, leading to a sustained influx of Ca2+. This increase in intracellular Ca2+ activates

downstream effectors, most notably the transcription factor Nuclear Factor of Activated T-cells

(NFAT).

YM-58790 (and its active form, YM-58483 or BTP2) is a potent and selective pharmacological

inhibitor of CRAC channels.[1][2][3][4][5][6][7] This guide cross-validates the effects of YM-
58790 with the more targeted approach of genetically silencing STIM1 and ORAI1, providing a

robust dataset for researchers investigating CRAC channel function and developing related

therapeutics.
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Quantitative Comparison of YM-58790 and Genetic
Knockdowns
The following tables summarize the quantitative effects of YM-58790 and genetic knockdowns

of STIM1 and ORAI1 on key events in the CRAC signaling pathway.

Table 1: Inhibition of Store-Operated Calcium Entry (SOCE)
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Intervention Target
Method of
Inhibition

Cell Type
Reported
Inhibition of
SOCE

Reference

YM-58483
CRAC

Channel

Pharmacologi

cal (100 nM)
Jurkat T cells

IC50 of 100

nM for

thapsigargin-

induced Ca2+

influx

[1][2][4]

STIM1

Knockdown
STIM1 siRNA

Human

Pulmonary

Artery

Smooth

Muscle Cells

Markedly

inhibited
[8]

siRNA

Human

Coronary

Artery

Smooth

Muscle Cells

~60%

reduction
[9]

siRNA Human NPCs
Significantly

reduced
[10]

ORAI1

Knockdown
ORAI1 siRNA

Human Oral

Squamous

Carcinoma

Cells

Significantly

suppressed
[11]

shRNA
LAD2 Mast

Cells

Significantly

reduced
[12]

CRISPR/Cas

9 KO

HEK-293

Cells

~80%

decrease
[13]

Table 2: Inhibition of NFAT Activation
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Intervention Target
Method of
Inhibition

Cell Type

Reported
Inhibition of
NFAT
Activation

Reference

YM-58483
CRAC

Channel

Pharmacologi

cal
Jurkat T cells

Potently

inhibited

NFAT-driven

promoter

activity

[4]

STIM1

Knockdown
STIM1 siRNA

Breast

Cancer Cells

Significantly

downregulate

d NFAT1

[14]

ORAI1

Knockdown
ORAI1 siRNA

Oral

Squamous

Carcinoma

Cells

Abrogated

Orai1-

induced

NFATc3

activation

[15][16]

siRNA Osteoblasts

Suppressed

induction of

NFATc1

[17]

Experimental Protocols
Measurement of Store-Operated Calcium Entry (SOCE)
using Fura-2 AM
This protocol describes the measurement of SOCE in adherent cells using the ratiometric Ca2+

indicator Fura-2 AM.[18][19][20][21][22]

Materials:

Adherent cells cultured on glass coverslips

Fura-2 AM
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Pluronic F-127

Anhydrous DMSO

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

Ca2+-free HBSS (supplemented with 1 mM EGTA)

Thapsigargin (SERCA inhibitor)

CaCl2 solution

Procedure:

Cell Preparation: Plate cells on glass coverslips to achieve 70-80% confluency on the day of

the experiment.

Fura-2 AM Loading:

Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.

Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in

HBSS with Ca2+ and Mg2+.

Incubate cells in the loading solution for 30-60 minutes at 37°C in the dark.

Wash cells twice with HBSS to remove extracellular dye.

Incubate for an additional 30 minutes in HBSS to allow for complete de-esterification of the

dye.

SOCE Measurement:

Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope

equipped for ratiometric imaging.

Perfuse cells with Ca2+-free HBSS to establish a baseline F340/F380 ratio.
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Stimulate cells with 1-2 µM thapsigargin in Ca2+-free HBSS to deplete ER Ca2+ stores.

This will cause a transient increase in cytosolic Ca2+.

Once the Ca2+ level returns to a stable baseline, reintroduce Ca2+ by perfusing with

HBSS containing CaCl2 (typically 1-2 mM).

The subsequent increase in the F340/F380 ratio represents SOCE.

Data Analysis: The F340/F380 ratio is proportional to the intracellular Ca2+ concentration.

The magnitude of SOCE can be quantified by measuring the peak increase in the ratio upon

Ca2+ re-addition or by calculating the area under the curve.

NFAT-Luciferase Reporter Assay
This protocol outlines a common method to quantify NFAT activation using a luciferase reporter

construct.[23][24][25][26][27]

Materials:

Cells co-transfected with an NFAT-responsive luciferase reporter plasmid and a constitutively

active Renilla luciferase plasmid (for normalization).

Cell lysis buffer.

Luciferase assay substrate (e.g., luciferin).

Renilla luciferase assay substrate.

Luminometer.

Procedure:

Cell Transfection and Treatment:

Seed cells in a multi-well plate.

Co-transfect cells with the NFAT-luciferase reporter plasmid and a control Renilla plasmid.
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After 24-48 hours, treat the cells with the desired stimuli (e.g., ionomycin and PMA to

activate NFAT) in the presence or absence of the inhibitor (YM-58790) or after genetic

knockdown.

Cell Lysis:

After the treatment period (typically 6-24 hours), wash the cells with PBS.

Lyse the cells using a passive lysis buffer.

Luciferase Assay:

Add the luciferase assay substrate to the cell lysate.

Measure the firefly luciferase activity using a luminometer.

Add the Renilla luciferase substrate to quench the firefly signal and measure the Renilla

luciferase activity.

Data Analysis:

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to

account for variations in transfection efficiency and cell number.

Express the results as fold induction of luciferase activity relative to the unstimulated

control.

Visualizations
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Caption: CRAC-NFAT signaling pathway and points of inhibition.
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Click to download full resolution via product page

Caption: Workflow for comparing pharmacological and genetic inhibition.

Conclusion
The data compiled in this guide demonstrates a strong correlation between the effects of the

pharmacological CRAC channel inhibitor, YM-58790, and the genetic knockdown of the core

components of the CRAC channel, STIM1 and ORAI1. Both approaches lead to a significant

reduction in store-operated Ca2+ entry and subsequent NFAT activation. This cross-validation

provides robust evidence for the specificity of YM-58790 in targeting the CRAC/SOCE pathway,

making it a valuable tool for researchers studying Ca2+ signaling and a promising candidate for

therapeutic development in diseases where CRAC channel activity is dysregulated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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